Propanesulfonylacetonitrile

Description

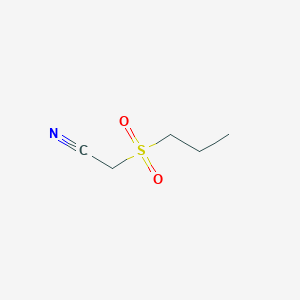

Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-4-9(7,8)5-3-6/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCBSNAUREBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334024 | |

| Record name | Propanesulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-61-8 | |

| Record name | 2-(Propylsulfonyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanesulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propanesulfonylacetonitrile and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of propanesulfonylacetonitrile have historically relied on fundamental organic reactions, primarily focusing on the formation of the sulfonyl group and its attachment to the acetonitrile (B52724) backbone.

Sulfonylation Strategies in Acetonitrile Functionalization

The direct functionalization of acetonitrile via sulfonylation represents a primary route to propanesulfonylacetonitrile. This approach typically involves the reaction of a propanesulfonyl halide, most commonly propanesulfonyl chloride, with a carbanion of acetonitrile. The reaction is generally carried out in the presence of a strong base to deprotonate acetonitrile, which has a pKa of approximately 25, thus forming the nucleophilic acetonitrile anion. This anion then attacks the electrophilic sulfur atom of the propanesulfonyl chloride, leading to the formation of the C-S bond and displacement of the chloride ion.

The choice of solvent and base is critical in this process. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are often employed to avoid protonation of the acetonitrile carbanion. ias.ac.in The reaction of sulfonyl chlorides with various nucleophiles in acetonitrile as a solvent has been studied, highlighting the role of the solvent in such transformations. rsc.org The sulfonyl chloride itself can be synthesized through various established methods. beilstein-journals.orgprimescholars.comnj.gov

A representative reaction is shown below:

CH₃CH₂CH₂SO₂Cl + CH₃CN ->[Base] CH₃CH₂CH₂SO₂CH₂CN + Base·HCl

The efficiency of this reaction is influenced by factors such as reaction temperature, the nature of the base, and the specific propanesulfonylating agent used.

Reactions of Thiol Derivatives with Halogenated Nitriles

An alternative classical approach involves a two-step process starting with the reaction of a propane (B168953) thiol derivative with a halogenated acetonitrile, followed by oxidation. In the first step, a nucleophilic propanethiolate, generated from 1-propanethiol (B107717) and a base, reacts with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, via an SN2 reaction to form propylthioacetonitrile.

This intermediate sulfide (B99878) is then oxidized to the corresponding sulfone, propanesulfonylacetonitrile. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate. The reaction with potassium thioacetate (B1230152) is a known method to generate a thiol precursor for subsequent reactions. researchgate.netnih.gov

CH₃CH₂CH₂SH + ClCH₂CN ->[Base] CH₃CH₂CH₂SCH₂CN + Base·HCl

CH₃CH₂CH₂SCH₂CN ->[Oxidizing Agent] CH₃CH₂CH₂SO₂CH₂CN

This method offers flexibility as the choice of thiol and halogenated nitrile can be varied to produce a range of sulfonylacetonitrile analogues.

Modern and Green Chemistry Approaches to Synthesis

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, emphasizing the use of catalytic processes, environmentally friendly solvents, and maximization of atom economy.

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. For the synthesis of sulfones like propanesulfonylacetonitrile, catalytic oxidation of the corresponding sulfide (propylthioacetonitrile) is a prominent green strategy. A patent for the preparation of the closely related ethylsulfonyl acetonitrile describes a method using hydrogen peroxide as the oxidant in the presence of a catalyst such as sodium tungstate, molybdic acid, or selenic acid in an acetic acid solvent. libretexts.org This catalytic approach provides high yields and is amenable to industrial-scale production. libretexts.org

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Tungstate Hydrate | Hydrogen Peroxide | Acetic Acid | 40-80 | >90 | libretexts.org |

| Molybdic Acid | Hydrogen Peroxide | Acetic Acid | 40-80 | >90 | libretexts.org |

| Selenic Acid | Hydrogen Peroxide | Acetic Acid | 40-80 | >90 | libretexts.org |

Table 1: Catalytic Oxidation for the Synthesis of Alkylsulfonyl Acetonitriles

These catalytic systems are often more environmentally benign than stoichiometric heavy metal oxidants and can operate under milder reaction conditions.

Solvent-Free and Environmentally Benign Methodologies

A key objective of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions can lead to simplified work-up procedures, reduced waste, and lower operational costs. rsc.orgscribd.com While specific solvent-free methods for propanesulfonylacetonitrile are not widely reported, the general principles have been applied to the synthesis of related sulfonyl compounds. buecher.de For instance, the oxidation of sulfides to sulfones has been achieved under solvent- and catalyst-free conditions using aqueous hydrogen peroxide, representing a highly efficient and green protocol.

The use of water as a solvent, where feasible, is another environmentally benign approach. Furthermore, the selection of greener solvents, such as acetonitrile itself in some contexts, is a consideration in modern synthetic design.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy generate minimal waste, making them more sustainable.

For the synthesis of propanesulfonylacetonitrile, different routes exhibit varying degrees of atom economy.

Addition reactions , in principle, have 100% atom economy as all reactant atoms are incorporated into the product. A hypothetical direct addition of a propanesulfonyl radical to acetonitrile would be highly atom-economical.

Substitution reactions , such as the sulfonylation of acetonitrile with propanesulfonyl chloride, have lower atom economy due to the formation of byproducts (e.g., HCl, which is then neutralized by a base).

Oxidation reactions , like the conversion of propylthioacetonitrile to the sulfone using hydrogen peroxide, can have high atom economy if H₂O is the only byproduct.

The calculation for the atom economy of the sulfonylation of acetonitrile with propanesulfonyl chloride (assuming sodium hydroxide (B78521) as the base) is as follows:

CH₃CH₂CH₂SO₂Cl + CH₃CN + NaOH -> CH₃CH₂CH₂SO₂CH₂CN + NaCl + H₂O

Molecular Weight of Propanesulfonylacetonitrile (C₅H₉NO₂S) = 147.20 g/mol

Sum of Molecular Weights of Reactants (C₃H₇SO₂Cl + C₂H₃N + NaOH) = 142.61 + 41.05 + 40.00 = 223.66 g/mol

Percent Atom Economy = (147.20 / 223.66) * 100% ≈ 65.8%

This calculation highlights the inherent inefficiency of this classical route in terms of atom economy. Modern catalytic approaches that minimize the use of stoichiometric reagents are therefore preferred for enhancing the sustainability of propanesulfonylacetonitrile synthesis.

Industrial Production Methods and Scalability

The industrial production of propanesulfonylacetonitrile primarily revolves around the nucleophilic substitution of a suitable propyl halide or sulfonate with a cyanide source, followed by oxidation, or the direct sulfonylation of acetonitrile. While specific proprietary industrial processes are closely guarded, the fundamental chemistry allows for scalable synthesis.

One common laboratory-scale synthesis that holds potential for industrial adaptation involves the reaction of 1-bromopropane (B46711) with sodium sulfite (B76179) to form sodium propanesulfonate. This intermediate is then converted to propanesulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The subsequent reaction of propanesulfonyl chloride with a cyanide source, such as sodium cyanide in a suitable solvent, yields propanesulfonylacetonitrile.

Another scalable approach involves the direct C-H sulfonylation of acetonitrile. This method, while potentially more atom-economical, often requires specific catalysts and conditions to achieve high selectivity and yield, which can present challenges in an industrial setting.

Key considerations for the scalability of these methods include:

Cost and availability of starting materials: The choice between propyl halides, propanesulfonates, and the various sulfonating and cyanating agents is heavily influenced by their market price and accessibility in bulk quantities.

Reaction conditions: Optimizing temperature, pressure, and reaction times is crucial for maximizing yield and throughput while ensuring safety on a large scale. The use of phase-transfer catalysts can be instrumental in reactions involving immiscible reactants.

Work-up and purification: Efficient and scalable methods for isolating and purifying the final product are paramount. This may involve distillation, crystallization, or extraction, each with its own set of challenges when transitioning from laboratory to industrial scale.

Waste management: The environmental impact and cost associated with waste disposal are significant factors in industrial chemical production. Developing processes that minimize hazardous byproducts is a key area of research.

| Starting Material | Reagents | Key Steps | Potential Scalability Issues |

| 1-Bromopropane | 1. Na2SO32. SOCl2 or PCl53. NaCN | 1. Formation of sodium propanesulfonate2. Conversion to propanesulfonyl chloride3. Cyanation | Multi-step process, use of corrosive and toxic reagents. |

| Acetonitrile | Propanesulfonylating agent (e.g., propanesulfonyl chloride) | Direct C-H sulfonylation | Catalyst cost and efficiency, selectivity, harsh reaction conditions. |

Synthesis of Propanesulfonylacetonitrile Analogues and Derivatives

The versatility of the propanesulfonylacetonitrile scaffold allows for the synthesis of a wide array of analogues and derivatives through modifications at the alkyl chain, the sulfonyl group, and the nitrile moiety.

Structural Modifications of the Alkyl Chain

Altering the length and structure of the alkyl chain attached to the sulfonyl group is a common strategy to modulate the physicochemical properties of the molecule. This is typically achieved by starting with different alkyl halides or sulfonates in the initial synthetic steps.

For instance, the synthesis of ethanesulfonylacetonitrile would commence with an ethyl halide, while butanesulfonylacetonitrile would utilize a butyl halide. The general synthetic principles remain the same as for propanesulfonylacetonitrile, with adjustments in reaction conditions to accommodate the different physical properties of the starting materials and products.

| Alkyl Chain | Starting Alkyl Halide (Example) | Resulting Analog |

| Ethyl | 1-Bromoethane | Ethanesulfonylacetonitrile |

| Butyl | 1-Bromobutane | Butanesulfonylacetonitrile |

| Isopropyl | 2-Bromopropane | Isopropanesulfonylacetonitrile |

The introduction of branching or unsaturation in the alkyl chain can be accomplished by using appropriately substituted starting materials. These modifications can influence the reactivity and biological activity of the resulting compounds.

Variations in Sulfonyl and Nitrile Moieties

Modifications to the sulfonyl and nitrile groups open up another dimension for creating diverse analogues.

Sulfonyl Moiety Variations:

The propylsulfonyl group can be replaced with other sulfonyl groups, such as arylsulfonyl groups, to synthesize compounds like benzenesulfonylacetonitrile. This is typically achieved by reacting the corresponding arylsulfonyl chloride with a suitable carbanion of acetonitrile or by other established methods for the synthesis of α-sulfonylnitriles.

| Sulfonyl Moiety | Starting Sulfonyl Chloride (Example) | Resulting Analog |

| Benzenesulfonyl | Benzenesulfonyl chloride | Benzenesulfonylacetonitrile |

| Toluenesulfonyl | p-Toluenesulfonyl chloride | p-Toluenesulfonylacetonitrile |

Nitrile Moiety Variations:

Chemical Reactivity and Mechanistic Investigations of Propanesulfonylacetonitrile

Acidity and Enolate Chemistry

The chemical character of propanesulfonylacetonitrile is dominated by the acidity of the α-hydrogens located on the carbon between the propanesulfonyl and cyano groups. The electron-withdrawing nature of these two groups significantly stabilizes the resulting conjugate base, facilitating a range of chemical transformations.

Proton Abstraction and Carbanion Formation

The protons on the α-carbon of propanesulfonylacetonitrile are significantly acidic due to the powerful inductive and resonance effects of the adjacent sulfonyl (SO₂) and nitrile (CN) groups. When a base is introduced, it can readily abstract one of these protons to form a resonance-stabilized carbanion, often referred to as an enolate or, more accurately, an enolate-like anion. masterorganicchemistry.comlibretexts.org

The stability of this carbanion is key to the compound's utility. The negative charge is delocalized over the α-carbon, the two oxygen atoms of the sulfonyl group, and the nitrogen atom of the nitrile group. This extensive delocalization distributes the negative charge, making the anion more stable and easier to form compared to carbanions with less electron-withdrawing substitution. masterorganicchemistry.com

The formation of this carbanion is a reversible process. The choice of base and reaction conditions determines the position of the equilibrium. youtube.com

Weak Bases: Weaker bases, such as sodium ethoxide or potassium carbonate, will establish an equilibrium with a small concentration of the carbanion present at any given time. khanacademy.org

Strong Bases: For complete, or near-complete, conversion to the carbanion, a strong, non-nucleophilic base is required. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a common choice for such transformations, as its strength is sufficient to deprotonate the activated methylene (B1212753) group quantitatively and irreversibly in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org Sodium hydride (NaH) can also be used to achieve irreversible deprotonation. libretexts.org

The enhanced acidity of methylene groups positioned between two electron-withdrawing groups is a well-established principle in organic chemistry. masterorganicchemistry.com

Table 1: Common Bases for Carbanion Formation

| Base | Formula | pKa of Conjugate Acid | Solvent | Characteristics |

|---|---|---|---|---|

| Sodium Ethoxide | NaOEt | ~16 | Ethanol | Weaker base, establishes equilibrium |

| Potassium Carbonate | K₂CO₃ | ~10.3 | Various | Heterogeneous, mild base |

| Sodium Hydride | NaH | ~36 | THF, DMF | Strong, irreversible deprotonation |

Stereochemical Aspects of Enolization

The carbanion formed from propanesulfonylacetonitrile is a planar, sp²-hybridized species due to resonance. masterorganicchemistry.com As an ambident nucleophile, it has two potential sites of reaction: the carbon and the oxygen/nitrogen atoms. youtube.com In the context of reactions like alkylations, the attack typically occurs at the carbon atom, which is considered the "softer" nucleophilic center, leading to the formation of a new carbon-carbon bond. libretexts.org

For propanesulfonylacetonitrile itself, the α-carbon is prochiral. If a reaction, such as alkylation, introduces a new substituent, this carbon becomes a stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction of the planar carbanion with an electrophile will typically result in a racemic mixture of the two possible enantiomers. The electrophile can approach the planar carbanion from either face with equal probability.

Nucleophilic Reactions

The carbanion generated from propanesulfonylacetonitrile is a potent nucleophile, capable of participating in a variety of bond-forming reactions. These reactions are fundamental to its application in synthesizing more complex molecular architectures.

Alkylation and Arylation Reactions

Once formed, the propanesulfonylacetonitrile carbanion can react with electrophiles like alkyl halides in a nucleophilic substitution reaction. youtube.com This process, an Sₙ2 reaction, involves the nucleophilic attack of the carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond. masterorganicchemistry.com

To ensure the success of alkylation and avoid side reactions, it is crucial to generate the carbanion in a high concentration before adding the alkylating agent. libretexts.orglibretexts.org Using a strong base like LDA to quantitatively form the anion in an aprotic solvent at low temperatures is the preferred method. This prevents the unreacted base from engaging in competing elimination reactions with the alkyl halide. libretexts.org

While arylation is more complex and often requires metal catalysis (e.g., palladium-catalyzed cross-coupling), the principle of using the propanesulfonylacetonitrile carbanion as the nucleophilic partner remains relevant.

Michael Additions

The propanesulfonylacetonitrile carbanion is an excellent Michael donor for conjugate addition reactions. wikipedia.orglibretexts.org In a Michael reaction, the nucleophilic carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other suitable Michael acceptor (e.g., unsaturated nitriles or nitro compounds). wikipedia.orgyoutube.com This 1,4-addition is a powerful method for forming carbon-carbon bonds. youtube.com

The mechanism involves three key steps: libretexts.orgyoutube.com

Deprotonation: A base removes a proton from propanesulfonylacetonitrile to form the stabilized carbanion.

Conjugate Addition: The carbanion attacks the electrophilic β-carbon of the Michael acceptor. The resulting negative charge is delocalized onto the oxygen (or other heteroatom) of the electron-withdrawing group, forming a new enolate.

Protonation: The newly formed enolate is protonated by a proton source (often from the workup step) to yield the final 1,5-dicarbonyl or related product.

This reaction is thermodynamically favorable due to the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. youtube.com

Table 2: Representative Michael Reaction Components

| Michael Donor (from) | Michael Acceptor (Example) | Base | Product Type |

|---|---|---|---|

| Propanesulfonylacetonitrile | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | NaOEt | γ-Keto-α-sulfonylnitrile |

| Propanesulfonylacetonitrile | α,β-Unsaturated Ester (e.g., Ethyl Acrylate) | K₂CO₃ | γ-Ester-α-sulfonylnitrile |

Condensation Reactions with Carbonyl Compounds

The carbanion of propanesulfonylacetonitrile can act as a nucleophile in condensation reactions with aldehydes and ketones. This is analogous to the Knoevenagel condensation, a variation of the aldol (B89426) condensation.

In this reaction, the carbanion adds to the electrophilic carbonyl carbon of an aldehyde or ketone. The initial adduct is a β-hydroxy species. Under the reaction conditions, this intermediate often undergoes subsequent dehydration (elimination of a water molecule) to yield a new, more stable α,β-unsaturated product where the double bond is conjugated with both the sulfonyl and nitrile groups.

The general mechanism proceeds as follows:

Formation of the propanesulfonylacetonitrile carbanion using a base.

Nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to give a β-hydroxy adduct.

Base- or acid-catalyzed elimination of water to form a carbon-carbon double bond.

The strong electron-withdrawing character of the sulfonyl and nitrile groups makes the elimination step particularly favorable, driving the reaction towards the dehydrated, conjugated product.

Electrophilic Reactions of the Sulfonyl Moiety

The sulfonyl group (R-SO₂-R') is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms. This configuration makes the sulfur atom highly electron-deficient. However, the sulfonyl group itself is generally resistant to attack by electrophiles due to the lack of available electron pairs on the sulfur atom and the strong, stable S-O and S-C bonds. Instead, the primary role of the sulfonyl group in electrophilic reactions is its powerful electron-withdrawing effect on the rest of the molecule.

In the context of propanesulfonylacetonitrile, the sulfonyl moiety does not typically act as the reactive site for electrophiles. Its main influence is electronic, activating the α-carbon (the carbon atom between the sulfonyl and cyano groups) for reactions with electrophiles after deprotonation. The reactivity of related sulfonyl compounds, such as sulfonyl chlorides, involves the sulfur atom acting as an electrophile that reacts with nucleophiles. For instance, alcohols react with sulfonyl chlorides in the presence of a base like pyridine (B92270) to form sulfonate esters, which are excellent leaving groups. youtube.comyoutube.com This reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com While propanesulfonylacetonitrile does not possess a leaving group like chlorine on the sulfur atom, the inherent electrophilicity of the sulfur center is a defining characteristic of the sulfonyl functional group. youtube.commagtech.com.cn

Cyclization Reactions

The dual functionality of propanesulfonylacetonitrile provides the framework for its participation in various cyclization reactions to form cyclic and heterocyclic systems.

Annulation reactions involving propanesulfonylacetonitrile or its derivatives are key to constructing complex heterocyclic structures. The activated methylene group can be deprotonated to form a potent nucleophile, which can then attack an electrophilic center within another molecule in an intermolecular fashion, initiating a cyclization cascade.

For example, a common strategy involves the reaction of a carbanion generated from an active methylene compound with a molecule containing two electrophilic sites or a leaving group positioned for subsequent ring closure. Base-promoted reactions of molecules with similar functional arrangements, such as aroylacetonitriles with o-isothiocyanato arylacetylenes, have been shown to provide efficient access to complex heterocyclic systems like benzo[d] nih.govresearchgate.netthiazines. rsc.org Drawing a parallel, the anion of propanesulfonylacetonitrile could potentially react with suitable dielectrophiles, such as α,β-unsaturated ketones or 1,3-dihalides, to construct five- or six-membered rings. The reaction pathway is often clarified through the Michael addition of such active methylene compounds to enones, followed by an intramolecular condensation. nih.gov The versatility of annulation strategies has been extensively reviewed for the synthesis of fused heteroaromatic systems, known as heteroacenes, from various electrophilic heterocycles. nih.gov

A representative annulation reaction is shown in the table below, illustrating how a related active methylene compound can be used to build a heterocyclic ring system.

| Reactant A | Reactant B | Base | Product | Ring System Formed |

| Anion of Acetonitrile (B52724) Derivative | 1,3-Diketone | K₂CO₃ | Substituted Pyridine | Pyridine |

| Anion of Malononitrile | α,β-Unsaturated Ketone | NaOEt | Substituted Dihydropyran | Dihydropyran |

Intramolecular cyclizations of propanesulfonylacetonitrile derivatives can be envisioned, provided a suitable electrophilic functional group is introduced into the molecule. If the propyl chain or a substituent attached to it contains an electrophilic center, such as an ester, ketone, or halide, the nucleophilic carbanion generated at the α-carbon could attack this internal electrophile to form a ring.

The feasibility of such reactions is well-established in organic synthesis. For instance, enantioselective intramolecular cyclizations of alkynyl esters have been achieved using a chiral Brønsted base, demonstrating the addition of ester enolates to alkynes. rsc.org Similarly, the intramolecular Heck reaction, a palladium-catalyzed process, has been successfully used to construct seven-membered rings by coupling aryl subunits. nih.gov For a derivative of propanesulfonylacetonitrile, this could involve tethering an aryl halide to the propyl chain, which could then undergo an intramolecular reaction with the α-carbanion to form a cyclic structure. The success and regioselectivity of such a cyclization (e.g., exo vs. endo cyclization) would depend on the chain length and the reaction conditions. nih.gov

Radical Reactions and Photoredox Catalysis

While ionic reactions are common for propanesulfonylacetonitrile, radical-mediated pathways offer alternative modes of reactivity. Free radical reactions have become an increasingly important tool in organic synthesis due to their high selectivity and mild conditions. nih.govthermofisher.com A radical reaction typically involves three key steps: initiation, propagation, and termination. youtube.comyoutube.com

For propanesulfonylacetonitrile, radical reactions could be initiated at several positions. Homolytic cleavage of a C-H bond on the propyl chain could generate an alkyl radical. This radical could then participate in various transformations, such as addition to alkenes or alkynes to form new carbon-carbon bonds. libretexts.org

Photoredox catalysis, which uses light to generate highly reactive radical ions from a photocatalyst, opens up further possibilities. researchgate.net A photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with a substrate. For instance, an excited photocatalyst could reduce the sulfonyl group or oxidize the carbanion of propanesulfonylacetonitrile, leading to radical species. These radicals can then undergo further reactions. Photoredox catalysis has been used to activate inert molecules like sulfur hexafluoride and to functionalize alkenes, showcasing the power of this approach to generate valuable chemical intermediates from challenging substrates. researchgate.netresearchgate.net

| Reaction Type | Key Features | Potential Application to Propanesulfonylacetonitrile |

| Atom Transfer Radical Addition (ATRA) | A radical adds to an unsaturated bond, and an atom or group is transferred. | A radical generated on the propyl chain could add to an alkene. |

| Photoredox-Mediated C-H Functionalization | A photocatalyst facilitates the activation of a C-H bond to form a radical. | Direct functionalization of the propyl chain without pre-functionalization. |

| Radical Cyclization | An intramolecular radical addition to a π-system (e.g., the nitrile group). | Synthesis of nitrogen-containing heterocyclic compounds. |

Metal-Mediated and Organocatalytic Transformations

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmtroyal.canih.gov In recent years, organosulfones have emerged as viable coupling partners in these reactions, undergoing desulfonylative cross-coupling. nih.gov This involves the activation and cleavage of the C-SO₂ bond, which allows the fragment attached to the sulfonyl group to be coupled with another partner.

Propanesulfonylacetonitrile could potentially serve as a substrate in such reactions. The C(sp³)–SO₂ bond could be activated by a suitable transition metal catalyst, such as palladium, nickel, or copper. nih.gov This would lead to the formation of a metal-bound intermediate that could then couple with various partners like aryl halides, boronic acids, or terminal alkynes. The facility of α-functionalization of the sulfone, combined with a subsequent desulfonylative coupling, could allow for the synthesis of complex molecules from simple starting materials. nih.gov The cross-coupling of ketone homoenolates derived from cyclopropanols with aryl bromides demonstrates the utility of palladium catalysis in forming C-C bonds under specific conditions. rsc.org

| Catalyst System | Coupling Partner | Potential Product from Propanesulfonylacetonitrile Derivative |

| Pd(OAc)₂ / Ligand | Aryl Bromide (Ar-Br) | Ar-CH(CN)CH₂CH₂CH₃ |

| NiCl₂(dme) / Ligand | Organoboron Reagent (R-B(OR)₂) | R-CH(CN)CH₂CH₂CH₃ |

| CuI / Ligand | Terminal Alkyne (R-C≡CH) | R-C≡C-CH(CN)CH₂CH₂CH₃ |

Organocatalytic Applications

Propanesulfonylacetonitrile emerges as a promising, yet underexplored, substrate within the realm of organocatalysis. Its structural features, specifically the presence of an acidic methylene group activated by both a sulfonyl and a cyano group, position it as a potent nucleophile, or Michael donor, for various carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, offers a metal-free and often environmentally benign alternative to traditional catalysis. iupac.org The application of propanesulfonylacetonitrile in this field primarily revolves around its participation in asymmetric conjugate addition reactions, a cornerstone of modern synthetic chemistry for creating chiral molecules. slideshare.netlibretexts.org

The core principle behind the organocatalytic application of propanesulfonylacetonitrile lies in its ability to form a stabilized carbanion upon deprotonation by a basic organocatalyst. This carbanion can then engage with a variety of electrophiles, known as Michael acceptors, in a highly controlled manner. masterorganicchemistry.comyoutube.com The choice of organocatalyst is crucial for achieving high yields and, more importantly, high enantioselectivity in these reactions. nih.gov

A key area of application is the Michael addition to α,β-unsaturated compounds. wikipedia.orgpharmdguru.com In a typical reaction, a chiral amine or a thiourea-based organocatalyst activates the propanesulfonylacetonitrile by forming a hydrogen-bonded complex, facilitating its deprotonation. Simultaneously, the catalyst can activate the Michael acceptor, bringing the two reactants into close proximity within a chiral environment and directing the nucleophilic attack to a specific face of the electrophile. This dual activation model is a common strategy in organocatalysis to achieve high stereocontrol.

Detailed research findings on the direct use of propanesulfonylacetonitrile in organocatalytic applications are not extensively documented in publicly available literature. However, the reactivity of analogous active methylene compounds, particularly those bearing sulfonyl groups, provides a strong predictive framework for its behavior. For instance, the enantioselective Michael addition of similar sulfonyl-containing nucleophiles to nitroolefins and enones has been successfully achieved with high yields and excellent enantioselectivities using various organocatalysts.

To illustrate the potential of propanesulfonylacetonitrile in this context, we can consider a representative organocatalytic Michael addition reaction. The data presented in the following table is a hypothetical representation based on established organocatalytic methodologies with analogous sulfonylacetonitriles. This serves to demonstrate the expected outcomes in terms of reactivity and stereoselectivity.

Table 1: Hypothetical Organocatalytic Michael Addition of Propanesulfonylacetonitrile to a Nitroalkene

| Entry | Organocatalyst | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-Proline | (E)-β-Nitrostyrene | Toluene | 25 | 85 | 92 |

| 2 | Takemoto Catalyst | (E)-β-Nitrostyrene | CH₂Cl₂ | 0 | 92 | 98 |

| 3 | Cinchona Alkaloid | (E)-β-Nitrostyrene | MTBE | -20 | 88 | 95 |

| 4 | (S)-Proline | Chalcone | DMSO | 25 | 78 | 85 |

| 5 | Takemoto Catalyst | Chalcone | Toluene | 0 | 90 | 96 |

This data is illustrative and based on the performance of similar sulfonyl-containing nucleophiles in organocatalytic reactions.

The mechanistic pathway for such a reaction, catalyzed by a bifunctional thiourea (B124793) organocatalyst for instance, would proceed as follows:

Catalyst Activation: The thiourea catalyst forms hydrogen bonds with both the propanesulfonylacetonitrile and the Michael acceptor (e.g., a nitroalkene).

Nucleophile Deprotonation: The basic site of the catalyst facilitates the deprotonation of the acidic methylene proton of propanesulfonylacetonitrile, generating a chiral, catalyst-bound enolate.

Michael Addition: The enolate attacks the β-carbon of the nitroalkene in a stereocontrolled fashion, dictated by the chiral pocket of the catalyst.

Product Formation and Catalyst Turnover: The resulting adduct is protonated, releasing the product and regenerating the catalyst for the next cycle.

The continued exploration of propanesulfonylacetonitrile in organocatalytic transformations holds significant promise for the development of new, efficient, and highly selective methods for the synthesis of complex chiral molecules. Its role as a versatile C1-synthon, combined with the mild and sustainable nature of organocatalysis, positions it as a valuable tool for synthetic chemists.

Applications of Propanesulfonylacetonitrile in Organic Synthesis

As a Versatile C3 Synthon

The strategic placement of the sulfonyl and nitrile groups in propanesulfonylacetonitrile makes it an ideal three-carbon building block. The acidic nature of the α-carbon allows for easy deprotonation and subsequent reaction with a variety of electrophiles, enabling the introduction of the three-carbon unit into a wide array of molecular frameworks.

Synthesis of Functionalized Alkanes and Alkenes

While direct and detailed research on the use of propanesulfonylacetonitrile for the synthesis of functionalized alkanes and alkenes is not extensively documented in publicly available literature, the known reactivity of related α-sulfonylacetonitriles suggests potential pathways. The acidic methylene (B1212753) group can be readily alkylated using various alkyl halides. Subsequent reductive desulfonylation would yield functionalized alkanes. Alternatively, the sulfonyl group can be exploited for the introduction of a double bond through elimination reactions, providing access to functionalized alkenes.

Formation of Substituted Nitriles

Propanesulfonylacetonitrile serves as a precursor for the synthesis of more complex substituted nitriles. The reactivity of the α-carbon allows for the introduction of various substituents through alkylation or acylation reactions. The resulting substituted sulfonylacetonitriles can then, if desired, undergo further transformations, such as desulfonylation, to yield a diverse range of substituted nitriles. This approach offers a modular strategy for the synthesis of nitriles with tailored substitution patterns.

In the Construction of Complex Heterocyclic Systems

The unique combination of functional groups in propanesulfonylacetonitrile makes it a particularly useful precursor for the synthesis of various heterocyclic compounds. Its ability to participate in cyclization reactions, often involving the nitrile group and the activated methylene carbon, has been explored in the construction of nitrogen-, oxygen-, and sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles, Indoles)

The general reactivity pattern involves the base-catalyzed reaction of the α-sulfonylacetonitrile with suitable precursors that can undergo condensation and cyclization to form the desired heterocyclic ring. For example, in pyridine (B92270) synthesis, the C3 unit of propanesulfonylacetonitrile could potentially react with a four-carbon synthon to construct the pyridine ring.

Similarly, in the synthesis of pyrimidines, propanesulfonylacetonitrile could react with amidines or other nitrogen-containing synthons. organic-chemistry.org The construction of pyrroles and indoles often involves the reaction of α-amino ketones or anilines with dicarbonyl compounds or their equivalents. nih.govnih.gov The activated methylene group of propanesulfonylacetonitrile could potentially be functionalized to create a suitable precursor for these types of cyclizations.

Table 1: Potential Applications of Propanesulfonylacetonitrile in Nitrogen-Containing Heterocycle Synthesis

| Heterocycle | Potential Synthetic Strategy |

| Pyridines | Reaction with α,β-unsaturated carbonyls or nitriles. |

| Pyrimidines | Condensation with amidines or ureas. |

| Pyrroles | Functionalization followed by Paal-Knorr type synthesis. |

| Indoles | Elaboration into a suitable aniline (B41778) derivative for Fischer indole (B1671886) synthesis. |

Oxygen-Containing HeterocyCLES (e.g., Furans, Dioxanes)

The synthesis of oxygen-containing heterocycles such as furans and dioxanes often involves the cyclization of precursors containing hydroxyl and carbonyl functionalities. acs.orgunizg.hr While direct applications of propanesulfonylacetonitrile in the synthesis of these specific heterocycles are not well-documented, its functional groups offer handles for elaboration into suitable precursors. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, and the sulfonyl group could be used to direct further functionalization, ultimately leading to a molecule poised for cyclization into a furan (B31954) or dioxane ring system.

Table 2: Potential Applications of Propanesulfonylacetonitrile in Oxygen-Containing Heterocycle Synthesis

| Heterocycle | Potential Synthetic Strategy |

| Furans | Transformation into a 1,4-dicarbonyl precursor followed by cyclization. |

| Dioxanes | Dimerization of a functionalized intermediate derived from propanesulfonylacetonitrile. |

Sulfur-Containing Heterocycles (e.g., Thiophenes)

The construction of sulfur-containing heterocycles like thiophenes often relies on the reaction of sulfur-containing reagents with appropriate carbon backbones. organic-chemistry.org The Gewald reaction, for example, is a well-known method for synthesizing 2-aminothiophenes from an α-cyano ketone, elemental sulfur, and an amine. The propanesulfonylacetonitrile, with its activated methylene and nitrile groups, is a promising candidate for participating in Gewald-type reactions or other related thiophene (B33073) syntheses. The sulfonyl group itself might also be utilized as a source of sulfur under specific reaction conditions, or it could be replaced by a thiol group to facilitate cyclization.

Table 3: Potential Applications of Propanesulfonylacetonitrile in Sulfur-Containing Heterocycle Synthesis

| Heterocycle | Potential Synthetic Strategy |

| Thiophenes | Participation in Gewald-type reactions or functionalization to a suitable precursor for other thiophene syntheses. |

As a Precursor for Active Methylene Compounds

The term "active methylene compound" refers to a molecule containing a CH₂ group flanked by two electron-withdrawing groups. In propanesulfonylacetonitrile, the propanesulfonyl (-SO₂CH₂CH₂CH₃) and nitrile (-C≡N) groups serve this function, rendering the intervening methylene protons acidic and easily removable by a base. This property makes it a valuable theoretical precursor for generating stabilized carbanions for various synthetic transformations.

The acidity of the methylene protons allows propanesulfonylacetonitrile to act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Upon deprotonation, the resulting carbanion is stabilized by resonance, delocalizing the negative charge over the sulfonyl oxygen atoms and the nitrile nitrogen atom. This stabilization makes the carbanion "soft" and highly useful in reactions like alkylations, acylations, and condensations. Common and novel synthesized active methylene compounds are widely used in the synthesis of diverse heterocyclic systems. sci-hub.senih.gov

Illustrative Reactions for Propanesulfonylacetonitrile as an Active Methylene Precursor

| Reaction Type | Reactant | Base | Theoretical Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | Mono- or di-alkylated propanesulfonylacetonitrile |

| Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | β-Ketosulfonylnitrile |

| Knoevenagel Condensation | Aldehyde or Ketone (R₂C=O) | Piperidine, NH₄OAc | α,β-Unsaturated sulfonylnitrile |

| Michael Addition | α,β-Unsaturated Carbonyl | DBU, EtONa | 1,5-Dicarbonyl derivative |

Note: This table is illustrative and based on the general reactivity of active methylene compounds. slideshare.net

In the Synthesis of Complex Organic Molecules

Building upon its role as an active methylene compound, propanesulfonylacetonitrile could serve as a versatile building block in the assembly of more complex molecular architectures. The dual functional groups offer multiple pathways for elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone via reaction with Grignard reagents. libretexts.orgchadsprep.com The sulfonyl group is an excellent leaving group in certain reactions and can be removed under reductive conditions, providing a route to install or remove functionality as needed.

This synthetic utility would allow propanesulfonylacetonitrile to be a key component in multi-step syntheses. For instance, a Knoevenagel condensation could be followed by a cyclization reaction to construct complex heterocyclic frameworks, which are common motifs in pharmaceuticals and natural products. The ability to form carbon-carbon bonds with high efficiency is a cornerstone of complex molecule synthesis. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The incorporation of sulfonyl and nitrile functionalities into polymer backbones can impart desirable properties, suggesting a potential role for propanesulfonylacetonitrile or its derivatives in materials science.

Sulfonyl Group Contributions: The sulfonyl group (-SO₂-) is a key component of high-performance engineering thermoplastics known as polysulfones. acs.orgpatsnap.com This group is known to enhance the thermal stability, rigidity, and oxidation resistance of a polymer chain. wikipedia.org The presence of a propanesulfonyl moiety could, therefore, be exploited to create polymers with high glass transition temperatures and robust mechanical properties suitable for demanding applications. acs.orgwikipedia.org Post-polymerization functionalization strategies are often employed to introduce sulfonyl groups into various polymers. rsc.org

Nitrile Group Contributions: The nitrile group is also a valuable functional handle in polymer chemistry. It is known to enhance adhesion and chemical resistance. Nitrile functionalities can be polymerized or copolymerized to create materials like nitrile butadiene rubber (NBR), known for its resistance to oils and fuels. acs.org Furthermore, nitrile groups on a polymer can be chemically modified post-polymerization to introduce other functionalities, such as amines or carboxylic acids, allowing for the fine-tuning of material properties. google.com

The bifunctional nature of propanesulfonylacetonitrile could theoretically allow it to act as a monomer or a cross-linking agent. For example, it could be incorporated into polyester (B1180765) or polyamide chains through derivatization of its nitrile and active methylene groups, leading to materials with a unique combination of thermal stability from the sulfonyl group and polarity from the nitrile group.

Potential Properties Imparted to Polymers

| Functional Group | Potential Property Enhancement | Relevant Polymer Class |

|---|---|---|

| Propanesulfonyl | Increased thermal stability, oxidative resistance, rigidity | Polysulfones, Polyesters |

| Nitrile | Enhanced chemical/solvent resistance, increased polarity, site for cross-linking | Nitrile rubbers, Acrylics |

Note: This table outlines potential contributions based on the known effects of sulfonyl and nitrile functional groups in polymers. acs.orgacs.org

Advanced Analytical Characterization in Research Contexts

Advanced Spectroscopic Methodologies for Complex Mixture Analysis and Reaction Monitoring

Spectroscopic techniques are indispensable tools in modern chemistry, offering insights into molecular structure and reactivity. By probing the interactions of molecules with electromagnetic radiation, these methods can elucidate atomic connectivity, identify functional groups, and track the progress of chemical reactions in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation for organic molecules. organicchemistrydata.org By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. For propanesulfonylacetonitrile, NMR is the primary method for confirming its successful synthesis and structural integrity.

In a typical ¹H NMR spectrum of propanesulfonylacetonitrile, distinct signals would be expected for the protons of the propyl group and the methylene (B1212753) bridge adjacent to the sulfonyl and nitrile groups. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the sulfonyl (SO₂) and nitrile (CN) groups. The methylene protons (SO₂-CH₂ -CN) are expected to appear at the most downfield position (highest chemical shift) due to the influence of both adjacent electron-withdrawing groups. The protons on the propyl chain would appear further upfield, with the chemical shift decreasing as the distance from the sulfonyl group increases.

The splitting of these signals into multiplets, governed by the n+1 rule, reveals the number of neighboring protons, thus confirming the connectivity. For example, the triplet signal for the terminal methyl group (CH₃ ) of the propyl chain indicates two adjacent protons. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in propanesulfonylacetonitrile would produce a distinct signal. The chemical shifts of the carbon atoms are also heavily influenced by the electronegativity of the attached functional groups. The carbon of the nitrile group (C≡N) and the methylene carbon situated between the sulfonyl and nitrile groups are characteristically shifted downfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further solidify the structural assignment by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. chromforum.org

Table 1: Predicted ¹H and ¹³C NMR Data for Propanesulfonylacetonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ CH₂CH₂SO₂CH₂CN | ~1.0 | Triplet | ~13 |

| CH₃CH₂ CH₂SO₂CH₂CN | ~1.8 | Sextet | ~17 |

| CH₃CH₂CH₂ SO₂CH₂CN | ~3.2 | Triplet | ~55 |

| CH₃CH₂CH₂SO₂CH₂ CN | ~4.0 | Singlet | ~60 |

| CH₃CH₂CH₂SO₂CH₂CN | N/A | N/A | ~115 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For propanesulfonylacetonitrile (C₅H₉NO₂S), HRMS would confirm its elemental composition by providing an experimental mass that matches the calculated theoretical mass. This is crucial for verifying the identity of the final product in a synthesis.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that corroborates the proposed structure. chemguide.co.uk When the molecular ion of propanesulfonylacetonitrile is subjected to ionization, it can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways include the loss of the propyl group, the nitrile group, or parts of the sulfonyl moiety. libretexts.orgdocbrown.infodocbrown.info

Table 2: Predicted HRMS Fragmentation Data for Propanesulfonylacetonitrile

| Fragment Ion | Proposed Structure | Predicted m/z | Significance |

| [M-CH₂CH₃]⁺ | [CH₃SO₂CH₂CN]⁺ | 118 | Loss of an ethyl group |

| [M-CH₂CH₂CH₃]⁺ | [SO₂CH₂CN]⁺ | 104 | Loss of the propyl radical |

| [M-SO₂CH₂CN]⁺ | [CH₃CH₂CH₂]⁺ | 43 | Loss of the sulfonylacetonitrile radical |

| [M-CN]⁺ | [C₅H₉NO₂S-CN]⁺ | 121 | Loss of the nitrile radical |

Note: The molecular ion [M]⁺ for C₅H₉NO₂S has a predicted m/z of 147.0354.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. msu.edu

For propanesulfonylacetonitrile, IR spectroscopy is particularly useful for confirming the presence of the key nitrile (C≡N) and sulfonyl (SO₂) groups. pressbooks.pub The C≡N triple bond exhibits a sharp, characteristic absorption band in the range of 2200-2300 cm⁻¹. The sulfonyl group gives rise to two strong and distinct stretching bands, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). The presence of these bands in the spectrum of a reaction product is strong evidence for the formation of propanesulfonylacetonitrile. libretexts.orgmaricopa.edu

Raman spectroscopy provides complementary information. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the molecule in aqueous solutions, where water's strong IR absorption can obscure parts of the spectrum. pressbooks.pub

Table 3: Characteristic Vibrational Frequencies for Propanesulfonylacetonitrile

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

| C≡N | Stretch | 2200 - 2300 | Medium, Sharp |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1120 - 1160 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| C-S | Stretch | 600 - 800 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Mixture Separation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. libretexts.org It is particularly valuable in a research context for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

In the context of propanesulfonylacetonitrile synthesis, HPLC can be used to track the consumption of starting materials and the formation of the product over time. By taking small aliquots from the reaction mixture at various intervals and analyzing them by HPLC, chemists can determine the reaction's kinetics and endpoint. nih.gov

The choice of stationary and mobile phases is critical for achieving good separation. uv.es Given the polar nature of the sulfonyl and nitrile groups, propanesulfonylacetonitrile is a polar molecule. In reversed-phase HPLC (the most common mode), where the stationary phase is nonpolar (e.g., C18), a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would be used. In this setup, more polar compounds elute earlier, while less polar compounds have longer retention times. chromforum.orgreddit.com Therefore, propanesulfonylacetonitrile would be expected to have a relatively short retention time. The purity of the final product can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Parameters for Propanesulfonylacetonitrile Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds.

Assuming propanesulfonylacetonitrile has sufficient volatility and thermal stability, GC-MS can be a powerful tool for its analysis. In GC, the sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra that can be used for identification.

This technique is particularly useful for analyzing the composition of a reaction mixture for volatile byproducts or unreacted volatile starting materials. The retention time from the GC provides a quantitative measure of the compound, while the mass spectrum from the MS provides qualitative identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. nih.gov

Table 5: Hypothetical GC-MS Parameters for Propanesulfonylacetonitrile Analysis

| Parameter | Condition |

| Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C at 10°C/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-300 |

X-Ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives and Intermediates

A comprehensive search of scientific literature reveals a notable absence of studies utilizing X-ray crystallography for the solid-state structural elucidation of propanesulfonylacetonitrile or its novel derivatives and intermediates. While X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it does not appear to have been applied to this specific compound to date. The synthesis of derivatives suitable for single-crystal X-ray diffraction and subsequent structural analysis would be a valuable area for future research to definitively establish its molecular geometry and intermolecular interactions in the solid state. Such studies could provide crucial insights into its physical properties and reactivity. researchgate.netresearchgate.net

Non-Targeted Analysis Approaches for Comprehensive Chemical Profiling in Research

Non-targeted analysis, particularly utilizing gas chromatography-mass spectrometry (GC-MS), has been instrumental in the identification of propanesulfonylacetonitrile in a variety of matrices. This approach allows for the broad screening of chemical compounds in a sample without pre-selecting specific analytes. In this context, propanesulfonylacetonitrile has been detected as a volatile or semi-volatile constituent in several research studies focused on the chemical profiling of biological and food samples.

In a study on the impact of radiation processing on Indian vegetables, propanesulfonylacetonitrile was identified as one of the phytochemical constituents. hbni.ac.in Similarly, research into the chemical composition of species from the Poaceae family has listed propanesulfonylacetonitrile as a detectable compound. researchgate.net It has also been identified in the headspace of dawadawa-type condiments produced from the alkaline fermentation of Bambara groundnut, highlighting its potential role as a flavor or aroma compound. up.ac.za Furthermore, its presence was noted in a study of smoked sausage production, where it was detected in samples treated with a Monascus pigments-calcium carbonate colorant lake. mdpi.com The anti-ulcer bark extract of Entandrophragma utile has also been shown to contain propanesulfonylacetonitrile through GC-MS analysis. lasujms.org

These findings underscore the utility of non-targeted analysis in discovering the presence of propanesulfonylacetonitrile in diverse and complex samples. The identification is typically based on the mass spectrum of the compound and its retention time in the GC column, often compared against spectral libraries for confirmation.

Table 1: Detection of Propanesulfonylacetonitrile via Non-Targeted Analysis in Various Research Contexts

| Research Context | Matrix | Analytical Technique |

| Phytochemical Analysis | Indian Vegetables | Not specified |

| Plant Chemical Profiling | Poaceae family species | GC-MS |

| Fermented Food Analysis | Dawadawa-type condiment from Bambara groundnut | Headspace Solid Phase Microextraction (SPME) and GC x GC-TOFMS |

| Food Additive Study | Smoked Sausage with Monascus Pigments-CaCO₃ Lake | GC-MS |

| Natural Product Chemistry | Bark Extract of Entandrophragma utile | GC-MS |

| Cyanobacteria Metabolite Analysis | Chroococcus turgidus water | GC-MS |

This table summarizes the diverse research areas where propanesulfonylacetonitrile has been identified using non-targeted analytical methods, demonstrating the broad applicability of these techniques for chemical profiling.

Theoretical and Computational Studies of Propanesulfonylacetonitrile

Electronic Structure and Bonding Analysis

The electronic characteristics of propanesulfonylacetonitrile are largely dictated by the strong electron-withdrawing nature of both the sulfonyl and nitrile moieties.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. For propanesulfonylacetonitrile, these calculations would likely be performed using a basis set such as 6-311+G(d,p) to accurately model the electron distribution, particularly around the sulfur and nitrogen atoms.

A key aspect of the sulfonyl group's electronic structure is the nature of the sulfur-oxygen bonds. Contrary to older models involving d-orbital participation, modern computational studies consistently show that the bonding in sulfonyl groups is highly polarized, best described as S⁺-O⁻. researchgate.netnih.gov This polarity is further stabilized by reciprocal hyperconjugation, where lone pairs on the oxygen atoms donate into antibonding σ* orbitals of the adjacent S-C and S-O bonds, and vice-versa. researchgate.netnih.gov This model avoids the need for octet expansion on the sulfur atom.

The nitrile group (C≡N) is characterized by its sp-hybridized carbon and nitrogen atoms, resulting in a linear geometry. libretexts.orglibretexts.org The triple bond consists of one σ and two π bonds. The high electronegativity of nitrogen leads to a significant dipole moment, with the carbon atom being electrophilic and the nitrogen atom having a lone pair of electrons in an sp-hybridized orbital. libretexts.orglibretexts.org

A Natural Bond Orbital (NBO) analysis of propanesulfonylacetonitrile would likely reveal the charge distribution and key orbital interactions. Hypothetical NBO charges, based on similar structures, are presented in the table below.

| Atom | Hypothetical NBO Charge (a.u.) |

| S | +1.5 to +1.8 |

| O (each) | -0.8 to -1.0 |

| N | -0.5 to -0.7 |

| C (nitrile) | +0.1 to +0.3 |

| C (alpha to S) | -0.2 to -0.4 |

This interactive table presents hypothetical Natural Bond Orbital (NBO) charges for key atoms in propanesulfonylacetonitrile, derived from general principles of computational chemistry applied to analogous sulfonyl and nitrile compounds. The values illustrate the expected charge distribution, highlighting the high positive charge on the sulfur atom and negative charges on the oxygen and nitrogen atoms.

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For propanesulfonylacetonitrile, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the sulfonyl oxygens and potentially the nitrile nitrogen. The LUMO, on the other hand, would be centered on the electrophilic sites, which are the sulfur atom of the sulfonyl group and the carbon atom of the nitrile group. nih.govlibretexts.org The presence of two strong electron-withdrawing groups would lead to a relatively low HOMO energy and a very low LUMO energy, resulting in a large HOMO-LUMO gap. This generally suggests high kinetic stability.

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.0 to -9.5 | Oxygen (sulfonyl), Nitrogen (nitrile) |

| LUMO | -1.0 to -2.5 | Sulfur (sulfonyl), Carbon (nitrile) |

| HOMO-LUMO Gap | 6.0 to 8.0 | - |

This interactive table displays predicted energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for propanesulfonylacetonitrile. These values are estimations based on computational studies of similar organosulfur and nitrile compounds and are indicative of the molecule's expected electronic behavior and kinetic stability.

The low-lying LUMO suggests that propanesulfonylacetonitrile would be susceptible to nucleophilic attack, particularly at the sulfonyl sulfur and the nitrile carbon. The large HOMO-LUMO gap, however, implies that the molecule is not a strong electron donor.

Conformational Analysis and Energy Landscapes

The conformational flexibility of propanesulfonylacetonitrile primarily revolves around the rotation of the propyl group and the acetonitrile (B52724) moiety relative to the sulfonyl group. Computational conformational analysis would involve systematically rotating the dihedral angles and calculating the corresponding energies to map out the potential energy surface.

Studies on similar small organosulfur compounds indicate that the most stable conformers are those that minimize steric hindrance while maximizing favorable electronic interactions, such as hyperconjugation. acs.org For propanesulfonylacetonitrile, it is expected that the staggered conformations around the C-C and C-S bonds would be energy minima. The relative orientation of the bulky propyl group and the linear nitrile group with respect to the sulfonyl oxygens will be a key determinant of the global minimum energy conformation. It is likely that multiple conformers exist within a few kcal/mol of the global minimum, which could be populated at room temperature.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in predicting reaction mechanisms and elucidating the structures of transient species like transition states. For propanesulfonylacetonitrile, several reaction types could be investigated.

One of the most probable reactions is the nucleophilic addition to the nitrile carbon. nih.govlibretexts.org The mechanism would involve the attack of a nucleophile on the electrophilic carbon of the C≡N bond, leading to a negatively charged nitrogen intermediate. This intermediate would then be protonated to yield an imine, which could be further hydrolyzed. Computational modeling could pinpoint the transition state for the nucleophilic attack and calculate the activation energy, providing insights into the reaction kinetics.

Another potential reaction pathway is nucleophilic substitution at the sulfonyl sulfur. epa.gov However, the C-S bond is generally strong, and this reaction would likely require a strong nucleophile and harsh conditions. DFT calculations could be employed to compare the activation barriers for attack at the nitrile carbon versus the sulfonyl sulfur, thereby predicting the most likely reaction pathway under different conditions.

Reactivity Descriptors and Structure-Reactivity Relationships

Beyond FMO theory, various reactivity descriptors derived from DFT calculations can provide a more quantitative understanding of a molecule's chemical behavior. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

For propanesulfonylacetonitrile, these descriptors would be calculated from the optimized electronic structure.

| Reactivity Descriptor | Predicted Value/Nature | Significance |

| Molecular Electrostatic Potential (MEP) | Regions of negative potential around the O and N atoms; region of positive potential around the S atom and the H atoms of the propyl group. | Predicts sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | High (3.0 - 4.0 eV) | Correlates with the large HOMO-LUMO gap, indicating high stability and low reactivity. |

| Electrophilicity Index (ω) | High | Quantifies the ability of the molecule to accept electrons, confirming its electrophilic nature. |

| Fukui Functions | High values on the sulfonyl sulfur and nitrile carbon for nucleophilic attack. | Identify the most reactive atoms within the molecule for a given type of reaction. |

This interactive table summarizes key reactivity descriptors for propanesulfonylacetonitrile as predicted from Density Functional Theory (DFT) calculations on analogous molecules. These descriptors provide a quantitative measure of the molecule's reactivity, highlighting its electrophilic character and identifying the most probable sites for chemical reactions.

Structure-reactivity relationships could be explored by computationally modeling a series of related alkylsulfonylacetonitriles. By systematically varying the alkyl chain length or introducing substituents, one could observe the corresponding changes in the reactivity descriptors. This would allow for the development of predictive models for the reactivity of this class of compounds. For instance, increasing the electron-donating ability of the alkyl group would be expected to slightly increase the HOMO energy and decrease the electrophilicity of the molecule.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Propanesulfonylacetonitrile and its Analogues

The synthesis of α-sulfonylacetonitriles, the class of compounds to which propanesulfonylacetonitrile belongs, has traditionally relied on methods that can involve harsh conditions or toxic reagents. rsc.org For instance, conventional syntheses often employ toxic sulfonyl chlorides or require additional catalysts and oxidants. rsc.org However, recent research is paving the way for more innovative and milder approaches.

A significant emerging strategy is the use of photochemistry. Researchers have developed a metal-free method for synthesizing 2-(arylsulfonyl)acetonitriles through the photoinduced insertion of sulfur dioxide with aryl iodides and a nitrile source. rsc.orgrsc.org This transformation proceeds smoothly at room temperature under ultraviolet irradiation, does not require any metal catalyst or additive, and is compatible with a wide range of functional groups, including amino, ester, and halo groups. rsc.orgrsc.org Adapting such photoinduced, radical-based methodologies to alkyl precursors like those required for propanesulfonylacetonitrile represents a promising future direction. These modern methods offer significant advantages over traditional approaches.

Unexplored Reactivity Pathways and Transformations

The core of propanesulfonylacetonitrile's reactivity lies with the alpha-hydrogens located on the carbon between the sulfonyl and nitrile groups. The strong electron-withdrawing nature of both adjacent functional groups renders these hydrogens acidic, making the central carbon a potent nucleophile upon deprotonation. libretexts.org This mirrors the reactivity of well-known structures like β-keto esters and other carbonyl compounds. libretexts.org

While basic transformations are understood, many advanced reactivity pathways remain unexplored. Future research could focus on:

Asymmetric Catalysis : Developing enantioselective methods for the alkylation or arylation at the alpha-carbon. This would allow for the synthesis of chiral sulfonylacetonitriles, which could be valuable building blocks for pharmaceuticals.

Michael Additions : Utilizing the carbanion of propanesulfonylacetonitrile as a nucleophile in conjugate additions to α,β-unsaturated systems.

Cycloaddition Reactions : Exploring its potential as a component in [3+2] or other cycloaddition reactions to construct complex heterocyclic systems, which are prevalent in medicinal chemistry.

Decarboxylative-type Couplings : Investigating novel cross-coupling reactions where the sulfonylacetonitrile moiety acts as a synthetic equivalent of a propyl anion after a potential subsequent chemical modification.

The known utility of arylsulfonylacetonitriles in synthesizing other valuable intermediates, such as β-aminonitriles and β-keto sulfones, underscores the synthetic potential stemming from this reactive methylene (B1212753) group. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuously flowing streams through narrow tubes or channels, offers substantial advantages in safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov The synthesis of organosulfur compounds, which can involve exothermic reactions or hazardous intermediates like sulfonyl chlorides, is particularly well-suited for this technology. rsc.orgresearchgate.net

Integrating the synthesis of propanesulfonylacetonitrile into a continuous flow platform could provide several key benefits:

Enhanced Safety : Flow reactors can safely handle highly exothermic processes or unstable intermediates due to their high surface-area-to-volume ratio, which allows for superior temperature control. nih.gov

Scalability : Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.

Process Optimization : Flow systems allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time. nih.gov

Furthermore, coupling flow reactors with automated systems enables high-throughput synthesis and optimization. researchgate.net Such platforms could be used to rapidly generate a library of propanesulfonylacetonitrile analogues with diverse alkyl or aryl substitutions, facilitating medicinal chemistry programs or materials science screening. researchgate.netamidetech.com The development of automated fast-flow instruments has already revolutionized the synthesis of complex molecules like proteins, demonstrating the power of this approach. amidetech.comnih.gov

Development of Sustainable and Eco-Friendly Methodologies in its Application

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. vapourtec.com The future development and application of propanesulfonylacetonitrile will likely be guided by these principles.

Key directions for sustainable methodologies include:

Atom-Economic Reactions : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. The photoinduced synthesis of sulfonylacetonitriles is a step in this direction. rsc.org

Avoiding Hazardous Reagents : Moving away from the use of toxic and corrosive reagents like sulfonyl chlorides in favor of more benign alternatives such as sulfonyl hydrazides or sulfur dioxide surrogates. rsc.orgtaylorandfrancis.com Sulfonyl hydrazides are noted as being inexpensive, stable, and environmentally friendly, producing only water and nitrogen gas as byproducts. taylorandfrancis.com

Use of Renewable Feedstocks : While currently derived from petrochemical sources, future research could explore pathways to organosulfur compounds from renewable biomass. For instance, researchers have used organosulfur-rich garlic peels as a precursor for creating functional carbon quantum dots. acs.org

Catalytic Processes : Emphasizing the use of catalytic methods (as opposed to stoichiometric reagents) to reduce waste and improve efficiency. The development of metal-free catalytic systems is particularly desirable. rsc.org

The adoption of flow chemistry itself is considered a green technology, as it often leads to higher yields, lower energy consumption, and reduced solvent usage compared to equivalent batch processes. vapourtec.com

Potential in Advanced Functional Materials Design as a Building Block

The intrinsic properties of small organic molecules can be harnessed to create advanced materials with tailored functions. nih.govresearchgate.net Propanesulfonylacetonitrile, with its distinct functional groups, is a promising, yet unexplored, building block for materials science. The sulfonyl group is known to significantly influence polarity, acidity, and solubility, while the nitrile group is a versatile handle for polymerization or covalent modification. researchgate.net

Future research could explore its potential in several areas:

Specialty Polymers : The nitrile group could be polymerized or copolymerized to create polymers with unique properties imparted by the polar propanesulfonyl side chains. These properties could include enhanced thermal stability, specific dielectric properties, or improved adhesion.

Ligands for Metal-Organic Frameworks (MOFs) : The nitrile and sulfonyl oxygen atoms could act as coordination sites for metal ions, allowing propanesulfonylacetonitrile to be used as a ligand in the construction of MOFs. vapourtec.com The resulting frameworks could have applications in gas storage, separation, or catalysis.